molecular formula C27H31LaO14 B13016752 La(coumarate)3.2H2O,3H2O

La(coumarate)3.2H2O,3H2O

Cat. No.: B13016752
M. Wt: 718.4 g/mol
InChI Key: FVMUIRHSQIXZKV-RYBFKIELSA-K
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Description

La(coumarate)₃·2H₂O,3H₂O is a lanthanum(III) coordination complex where lanthanum is chelated by three coumarate (4-hydroxycinnamate) ligands and associated with five water molecules (two coordination-bound and three lattice-bound). Coumarate, a phenylpropenoic acid derivative, acts as a bidentate ligand via its carboxylate and hydroxyl groups, forming a stable octahedral or higher-coordination geometry typical of lanthanide complexes. This compound is synthesized through aqueous or solvent-mediated reactions, with hydration states influencing its crystallinity and stability .

Key properties include:

  • Thermal behavior: Dehydration occurs in stages, with lattice water lost at lower temperatures (50–120°C) and coordinated water at higher temperatures (>200°C), followed by ligand decomposition .
  • Structural features: X-ray diffraction (XRD) patterns indicate a crystalline lattice distinct from analogous benzoate or methoxybenzoate complexes, attributed to coumarate’s conjugated π-system and hydrogen-bonding capacity .

Properties

Molecular Formula

C27H31LaO14

Molecular Weight

718.4 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);pentahydrate

InChI

InChI=1S/3C9H8O3.La.5H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;;;;/h3*1-6,10H,(H,11,12);;5*1H2/q;;;+3;;;;;/p-3/b3*6-3+;;;;;;

InChI Key

FVMUIRHSQIXZKV-RYBFKIELSA-K

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.O.O.O.[La+3]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.O.O.O.[La+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lanthanum coumarate trihydrate typically involves the reaction of lanthanum salts with coumaric acid in an aqueous medium. The general procedure includes:

  • Dissolving lanthanum nitrate or lanthanum chloride in distilled water.
  • Adding coumaric acid to the solution under constant stirring.
  • Adjusting the pH of the solution to facilitate the formation of the coordination complex.
  • Allowing the reaction mixture to stand at room temperature or heating it slightly to promote crystallization.
  • Filtering and washing the resulting crystals with distilled water to remove any unreacted starting materials.

Industrial Production Methods

Industrial production of lanthanum coumarate trihydrate may involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially incorporating automated systems for mixing, pH adjustment, and crystallization. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lanthanum coumarate trihydrate can undergo various chemical reactions, including:

    Oxidation: The coumarate ligands can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions may involve the coumarate ligands or the lanthanum center, depending on the reagents and conditions used.

    Substitution: Ligand substitution reactions can occur, where the coumarate ligands are replaced by other ligands such as phosphates or nitrates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the substituting ligand and adjusting the pH or temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of coumarate ligands.

    Reduction: Reduced forms of the coumarate ligands or lanthanum complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Lanthanum coumarate trihydrate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other lanthanum-based materials and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in catalysis and as a component in advanced materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of lanthanum coumarate trihydrate depends on its specific application. In biological systems, it may interact with cellular components through coordination with metal ions or organic molecules. The coumarate ligands can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In catalysis, the lanthanum center can act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Other Lanthanide Coumarates

Example : Ce(coumarate)₃·2H₂O,3H₂O

  • Structural differences : Cerium’s smaller ionic radius (1.01 Å vs. La³⁺’s 1.06 Å) results in shorter metal-oxygen bond lengths, altering crystal packing. XRD data for La(coumarate)₃·2H₂O,3H₂O shows broader diffraction peaks compared to Ce analogs, suggesting reduced crystallinity due to lanthanum’s lower charge density .
  • Thermal stability : Ce(coumarate)₃·2H₂O,3H₂O exhibits a 10–15°C higher dehydration onset temperature than La(coumarate)₃·2H₂O,3H₂O, correlating with stronger Ce–O bonding .

Table 1 : Thermal decomposition of lanthanide coumarates (TG-DTA data inferred from benzoate analogs )

Compound Dehydration Range (°C) Ligand Decomposition (°C)
La(coumarate)₃·2H₂O,3H₂O 50–120 (lattice) 250–400
Ce(coumarate)₃·2H₂O,3H₂O 60–130 (lattice) 260–410

Comparison with Lanthanum Carboxylate Complexes

Example 1 : La(3-methoxybenzoate)₃·2H₂O

  • Ligand effects : The methoxy group in 3-methoxybenzoate introduces steric hindrance and electron-donating effects, reducing coordination flexibility compared to coumarate. XRD patterns (Figure 1a in ) for La(3-methoxybenzoate)₃·2H₂O show sharper peaks, indicating higher crystallinity.
  • Thermal behavior : Dehydration occurs at 70–150°C, with ligand decomposition initiating at 280°C, 30°C higher than La(coumarate)₃·2H₂O,3H₂O, due to methoxy’s stabilizing effect .

Example 2 : La(benzoate)₃·2H₂O

  • Solubility: Benzoate’s lack of hydroxyl groups reduces hydrogen-bonding capacity, making La(benzoate)₃·2H₂O more soluble in organic solvents (e.g., ethanol) than La(coumarate)₃·2H₂O,3H₂O.
  • Luminescence: Unlike Eu(TTA)₃·2H₂O (TTA = thenoyltrifluoroacetone), which shows strong red emission, La(coumarate)₃·2H₂O,3H₂O lacks luminescent centers but may exhibit ligand-centered UV absorption below 250 nm .

Table 2 : Structural and solubility comparison of La carboxylates

Compound Crystallinity (XRD) Solubility in H₂O Key Functional Groups
La(coumarate)₃·2H₂O,3H₂O Moderate Low –OH, –COO⁻
La(3-methoxybenzoate)₃·2H₂O High Very low –OCH₃, –COO⁻
La(benzoate)₃·2H₂O High Moderate –COO⁻

Hydration State Variants

Example : Pr(HL)₃·5H₂O vs. Nd(HL)₃·2H₂O (HL = sulfur-containing ligand)

  • Impact of hydration : Higher hydration (e.g., 5H₂O in Pr complexes) increases lattice spacing but reduces thermal stability. La(coumarate)₃·2H₂O,3H₂O’s intermediate hydration state balances stability and solubility compared to anhydrous Yb(coumarate)₃, which is hygroscopic .

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